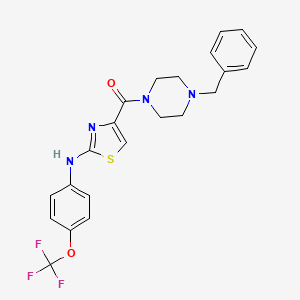
(4-Bencilpiperazin-1-il)(2-((4-(trifluorometoxi)fenil)amino)tiazol-4-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone is a useful research compound. Its molecular formula is C22H21F3N4O2S and its molecular weight is 462.49. The purity is usually 95%.
BenchChem offers high-quality (4-Benzylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Benzylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Se ha encontrado que los derivados de tiazol actúan como antioxidantes . Pueden neutralizar los radicales libres en el cuerpo, lo que puede reducir el estrés oxidativo y potencialmente prevenir enfermedades crónicas.
Actividad analgésica y antiinflamatoria
Los compuestos de tiazol han mostrado propiedades analgésicas y antiinflamatorias . Podrían usarse potencialmente en el desarrollo de nuevos medicamentos para el alivio del dolor y la inflamación.
Actividad antimicrobiana y antifúngica
Los derivados de tiazol han demostrado actividades antimicrobianas y antifúngicas . Se podrían utilizar en el desarrollo de nuevos medicamentos antimicrobianos y antifúngicos.
Actividad antiviral
Los compuestos de tiazol también han mostrado potencial como agentes antivirales . Se podrían utilizar en el desarrollo de nuevos medicamentos antivirales.
Actividad diurética
Se ha encontrado que los derivados de tiazol tienen efectos diuréticos . Podrían usarse potencialmente en el tratamiento de afecciones como la hipertensión y el edema.
Actividad anticonvulsiva y neuroprotectora
Los compuestos de tiazol han mostrado propiedades anticonvulsivas y neuroprotectoras . Podrían usarse potencialmente en el tratamiento de trastornos neurológicos como la epilepsia.
Actividad antitumoral o citotóxica
Los derivados de tiazol han demostrado actividades antitumorales o citotóxicas . Se podrían utilizar en el desarrollo de nuevos tratamientos contra el cáncer.
Uso potencial en la síntesis de medicamentos
El compuesto “(4-Bencilpiperazin-1-il)(2-((4-(trifluorometoxi)fenil)amino)tiazol-4-il)metanona” podría usarse potencialmente en la síntesis de varios medicamentos debido a la presencia del anillo de tiazol .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit antifungal activity and interact with tubulin , suggesting potential targets.
Mode of Action
It’s suggested that similar compounds may interact with their targets, leading to changes in cellular function .
Biochemical Pathways
Given the potential targets, it’s likely that the compound may influence pathways related to cell division and fungal metabolism .
Pharmacokinetics
Result of Action
Similar compounds have been shown to induce apoptosis in certain cell lines , suggesting potential cytotoxic effects.
Action Environment
Análisis Bioquímico
Biochemical Properties
The biochemical properties of (4-Benzylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone are not fully understood yet. It is known that thiazoles, which are part of the compound’s structure, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
The cellular effects of (4-Benzylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone are currently unknown due to the lack of specific studies on this compound. Piperazine analogs have been shown to have a potent antiproliferative activity against various tumors .
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2S/c23-22(24,25)31-18-8-6-17(7-9-18)26-21-27-19(15-32-21)20(30)29-12-10-28(11-13-29)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKMZETZUOJUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
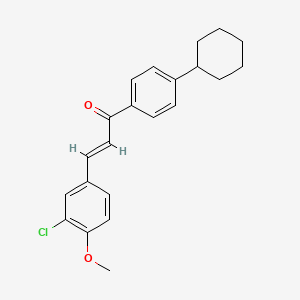
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-chlorophenyl)acetate](/img/structure/B2434454.png)
![7-(4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2434456.png)
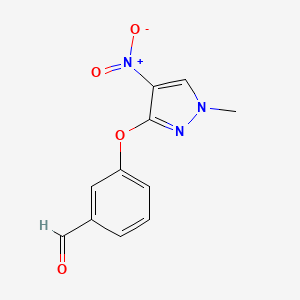

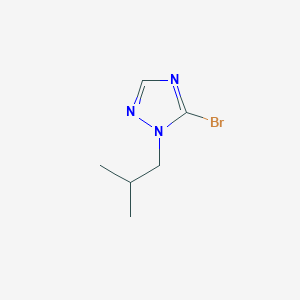
![[1-[2-(Dimethylamino)ethyl]triazol-4-yl]-(3-methoxypyrrolidin-1-yl)methanone](/img/structure/B2434463.png)
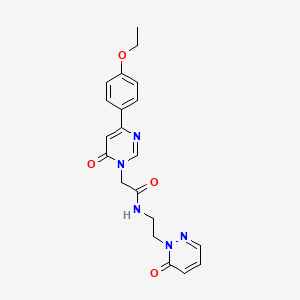
![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2434467.png)
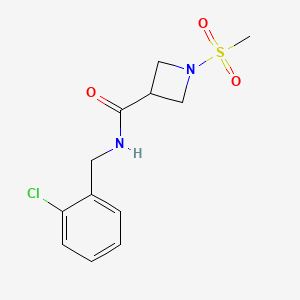
![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2434470.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylate](/img/structure/B2434471.png)

![(2E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal](/img/structure/B2434475.png)
